3-Methyldec-4-ene
Description
Significance of Alkenes in Modern Organic Synthesis
Alkenes, hydrocarbons containing at least one carbon-carbon double bond (C=C), are fundamental building blocks in organic synthesis. oit.edu The reactivity of the π-bond in the C=C double bond allows for a vast array of chemical transformations, making alkenes indispensable starting materials for the synthesis of a wide range of organic compounds. oit.eduopenstax.org
Key reactions that underscore the significance of alkenes include:
Addition Reactions: Alkenes readily undergo electrophilic additions, where the π-bond is broken to form two new single bonds. This includes halogenation, hydrohalogenation, and hydration, which introduce various functional groups. openstax.org
Reduction (Hydrogenation): The double bond can be reduced to a single bond to form alkanes, a reaction that is crucial for creating saturated carbon skeletons. organic-chemistry.org This can be achieved using various catalysts, such as palladium on carbon (Pd/C). organic-chemistry.org
Oxidation: Alkenes can be oxidized to form epoxides, diols, or can be cleaved to form aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions.
Carbon-Carbon Bond Formation: Alkenes are key participants in powerful bond-forming reactions, including hydroalkylation and various coupling reactions, which are essential for building complex molecular frameworks. researchgate.net
Pericyclic Reactions: They participate in reactions like the ene reaction, which involves an alkene with an allylic hydrogen, to form a new σ-bond and a shifted double bond. wikipedia.org
The versatility of alkenes makes them central to the production of polymers, pharmaceuticals, agrochemicals, and fine chemicals. The ability to control the regioselectivity and stereoselectivity of reactions involving alkenes is a major focus of contemporary organic chemistry research.
Overview of Decene Isomers as Research Substrates
Decene (C₁₀H₂₀) is an alkene with a ten-carbon chain that exists in numerous isomeric forms, depending on the position of the double bond and the branching of the carbon chain. wikipedia.orghashnode.dev These isomers are broadly classified as linear or branched. ontosight.ai While 1-decene (B1663960), a linear alpha-olefin, is the most industrially important isomer, other decene isomers serve as crucial substrates in research for understanding reaction mechanisms and developing new synthetic methods. wikipedia.org
Decene isomers are often formed as by-products in industrial processes like the oligomerization of ethylene (B1197577). sbras.rursc.org For instance, in ethylene trimerization reactions catalyzed by chromium-based systems, decene isomers can be significant products resulting from the co-trimerization of 1-hexene (B165129) and ethylene. sbras.ru Research into these processes often involves detailed analysis of the distribution of the resulting decene isomers to understand the catalyst's behavior and reaction pathways. rsc.org
The structural differences between decene isomers, such as the location of the double bond and the presence of alkyl branches, significantly influence their physical and chemical properties, including boiling point, density, and reactivity. ontosight.ai This makes them an interesting platform for studying how subtle changes in molecular structure affect chemical behavior.
Unique Challenges and Opportunities in the Chemistry of 3-Methyldec-4-ene
This compound is a specific branched internal alkene. Its structure presents a unique set of challenges and opportunities for synthetic chemists.
Structural Features:
Internal Alkene: The double bond is located between the 4th and 5th carbon atoms, making it an internal, non-terminal alkene.
Trisubstituted Alkene: The double bond is trisubstituted, meaning three of the four carbon atoms of the C=C bond are attached to other carbon groups.
Chirality: The carbon atom at the 3rd position is a chiral center, meaning this compound can exist as two different enantiomers.
Challenges:
Regioselectivity: The trisubstituted nature of the double bond and the adjacent chiral center create a complex steric and electronic environment. This makes achieving high regioselectivity in addition reactions challenging. For example, hydrohalogenation of internal alkenes typically yields branched alkyl halides, and controlling the position of addition requires specialized catalytic systems. nih.gov
Stereoselectivity: Controlling the stereochemical outcome of reactions at the double bond is difficult. The existing stereocenter at C3 can influence the stereochemistry of a newly formed center during a reaction, but predicting and controlling this influence (diastereoselectivity) is a significant synthetic hurdle.
Synthesis: The synthesis of a specific branched internal alkene like this compound with high isomeric purity is non-trivial. Methods for reversing the typical regioselectivity of reactions, such as Markovnikov-selective hydroboration, are an ongoing area of research. hiroshima-u.ac.jp
Opportunities:
Complex Molecule Synthesis: The defined stereochemistry and functionality of this compound make it a potentially valuable intermediate for the synthesis of complex natural products and other chiral molecules. Its structure is related to compounds used as fragrance ingredients and in the synthesis of pharmaceuticals. chemimpex.comgoogleapis.com
Mechanistic Studies: As a specific isomer, it can be used in mechanistic studies to probe the subtle effects of steric hindrance and electronic factors on the outcomes of reactions involving internal alkenes.
Precursor for Fine Chemicals: Derivatives of related branched decenes, such as certain alcohols, are used in the fragrance and flavor industries. scentree.cogoogle.com This suggests that this compound could serve as a precursor for new specialty chemicals with unique properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ | epa.gov |
| Average Mass | 154.297 g/mol | epa.gov |
| Monoisotopic Mass | 154.172151 g/mol | epa.gov |
| IUPAC Name | This compound | epa.gov |
| CAS Number | 62338-47-0 | epa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62338-47-0 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-4-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
CIFRDUBVGCEDOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C)CC |
Origin of Product |
United States |
Mechanistic Investigations and Catalytic Transformations of 3 Methyldec 4 Ene Analogs
Olefin Isomerization Processes
Olefin isomerization, the process of migrating a carbon-carbon double bond within a molecule, is a fundamental transformation in organic chemistry. This process is of significant industrial relevance, particularly in the context of converting readily available but less useful olefin isomers into more valuable ones. Analogs of 3-methyldec-4-ene, such as other decene isomers, serve as important substrates in studying these transformations.
E/Z (or trans/cis) isomerization refers to the interconversion between geometric isomers of an alkene. This process can be initiated through thermal or photochemical means, but for synthetic utility, transition metal catalysis is often employed. Several mechanisms have been proposed for metal-catalyzed E/Z isomerization.
One common pathway involves a metal-hydride insertion/β-hydride elimination sequence. However, this mechanism is often associated with positional isomerization as well. For pure E/Z isomerization without double bond migration, other pathways are considered. For instance, in palladium(II)-catalyzed systems, a monometallic nucleopalladation mechanism has been proposed. nih.gov This involves the coordination of the alkene to the palladium center, followed by nucleophilic attack on the coordinated double bond to form a palladium-alkyl intermediate. Rotation around the former C=C bond and subsequent β-elimination can lead to the geometric isomer. Other potential mechanisms include the formation of a π-allylpalladium(II) species or a pathway involving C(alkenyl)─H activation. nih.gov It is noteworthy that many established mechanisms tend to favor the thermodynamically more stable E-alkene over the Z-alkene. researchgate.net
Positional isomerization involves the movement of the double bond along the carbon chain of an alkene. When this occurs in a stepwise fashion, moving the double bond one carbon at a time, it is referred to as "chain-walking". This is a particularly important process for internal olefins like decene isomers, as it can be used to convert them into terminal olefins, which are often more reactive and valuable feedstocks. escholarship.org Conversely, terminal olefins can be isomerized to more thermodynamically stable internal isomers. sdsu.eduacs.org
The most common mechanism for positional isomerization is the repeated sequence of hydrometalation (insertion of the alkene into a metal-hydride bond) to form a metal-alkyl intermediate, followed by β-hydride elimination to form a new alkene isomer and regenerate the metal-hydride catalyst. nih.gov By repeating this sequence, the double bond can "walk" along the alkyl chain. Another proposed mechanism is the π-allyl mechanism, which proceeds through the oxidative addition of an allylic C-H bond to the metal center to form an allyl-hydride intermediate, followed by reductive elimination to yield the isomerized alkene. nih.gov
For long-chain olefins like decene, isomerization can lead to a complex mixture of positional and geometric isomers. rsc.org The final distribution of isomers can be under either thermodynamic or kinetic control, depending on the catalyst and reaction conditions. sdsu.edunih.gov Some catalytic systems have been developed to selectively isomerize terminal alkenes to the 2-position. acs.orgacs.org There are also "contra-thermodynamic" isomerization processes that can convert more stable internal olefins into less stable terminal olefins, often by coupling the isomerization with a subsequent reaction that consumes the terminal isomer. escholarship.orgresearchgate.net
Palladium, iridium, and nickel complexes are among the most studied catalysts for alkene isomerization. Each metal offers distinct advantages and can operate through different mechanisms.
Palladium catalysts are well-known for promoting olefin isomerization. uoregon.eduresearchgate.net They can operate through both the metal-hydride and π-allyl pathways. nsf.gov Palladium(II) catalysts, in particular, are effective for both E/Z and positional isomerization. nih.govacs.org The reactivity of palladium catalysts can be tuned by the choice of ligands, and they have been used in tandem catalytic systems where isomerization is followed by another transformation, such as a cross-coupling reaction. rsc.org
Iridium catalysts , often based on pincer-type ligands, are also highly active for alkene isomerization. uoregon.eduresearchgate.net Mechanistic studies with iridium complexes have provided evidence for both the π-allyl hydride and insertion/elimination pathways, with the operative mechanism sometimes depending on the steric properties of the ligands. researchgate.net Iridium catalysts have been shown to be effective in the isomerization of a variety of alkenes, including 1-octene (B94956) and allylbenzene. researchgate.net
Nickel catalysts have emerged as a more cost-effective alternative to precious metals like palladium and iridium. uoregon.edu Nickel-hydride species are believed to be the active catalysts in many cases, proceeding through an insertion/elimination mechanism. chemrxiv.org These catalysts have been successfully used for the stereodivergent synthesis of internal alkenes from terminal ones, allowing for selective access to either the E or Z isomer. chemrxiv.org Nickel complexes have also been employed in sequential isomerization/cross-coupling reactions. rsc.org
Table 1: Comparison of Transition Metal Catalysts in Alkene Isomerization
| Metal Catalyst | Common Mechanisms | Key Features |
|---|---|---|
| Palladium (Pd) | Metal-hydride insertion/elimination, π-allyl pathway, Nucleopalladation | Versatile for E/Z and positional isomerization; widely used in tandem catalysis. nih.govuoregon.edursc.org |
| Iridium (Ir) | π-allyl hydride, Metal-hydride insertion/elimination | Highly active, often with pincer ligands; mechanism can be ligand-dependent. uoregon.eduresearchgate.net |
| Nickel (Ni) | Metal-hydride insertion/elimination | Cost-effective alternative; enables stereodivergent synthesis of E/Z isomers. uoregon.educhemrxiv.org |
The ligands coordinated to the transition metal center play a crucial role in determining the activity, selectivity, and even the mechanism of alkene isomerization. The steric bulk of the ligands is a particularly important factor.
In nickel-catalyzed systems, the use of hindered, bidentate bisphosphine ligands has been shown to be important for achieving high Z-selectivity in the isomerization of terminal alkenes. chemrxiv.org The steric hindrance provided by the ligand can control the stereochemistry of the product and prevent over-isomerization to other, more stable isomers. chemrxiv.org
For iridium catalysts with CCC-pincer ligands, a change in the steric bulk of the N-heterocyclic carbene's side groups (from mesityl to the bulkier adamantyl) was found to cause a switch in the isomerization mechanism from a π-allyl hydride pathway to one consistent with an insertion/elimination mechanism. researchgate.net
Hydrofunctionalization Reactions of Internal Olefins
Hydrofunctionalization, the addition of an H-X molecule across a double bond, is a powerful method for increasing the molecular complexity of olefins. For internal olefins like decene isomers, regioselectivity becomes a major challenge.
Hydroformylation is an industrial process that involves the addition of a hydrogen atom and a formyl group (CHO) across an alkene's double bond to produce aldehydes. When using internal decenes as a substrate, a mixture of branched aldehydes is typically formed. However, linear aldehydes are often the more desired products. acs.org
A key challenge in the hydroformylation of internal olefins is their lower reactivity compared to terminal olefins. acs.orgnih.gov To achieve the desired linear aldehyde from an internal decene, the catalyst must first facilitate the isomerization of the internal double bond to the terminal position, followed by hydroformylation. acs.orgmpg.de This tandem isomerization-hydroformylation is a well-studied process. mpg.de
Rhodium catalysts, particularly those modified with bulky phosphine (B1218219) or phosphite (B83602) ligands like BiPhePhos, are known to be active for both isomerization and hydroformylation. rsc.orgmpg.de The use of such catalysts with a technical mixture of n-decene isomers can lead to the formation of the linear aldehyde, undecanal. mpg.de However, the process is a complex interplay of competing reactions: isomerization, hydroformylation of the terminal olefin to the linear aldehyde, and hydroformylation of the internal olefins to branched aldehydes. mpg.de Reaction conditions such as temperature and syngas (CO/H₂) pressure can be optimized to favor the formation of the linear product. mpg.de For example, high CO pressure can sometimes suppress isomerization, which may be undesirable if the starting material is an internal olefin and the target is a linear aldehyde.
Table 2: Product Distribution in the Hydroformylation of 1-Decene (B1663960)
| Product | Description | Formation Pathway |
|---|---|---|
| n-Undecanal | Linear aldehyde (desired product) | Hydroformylation of 1-decene. rsc.org |
| 2-Methyldecanal | Branched aldehyde (byproduct) | Hydroformylation of 1-decene or isomerized decenes. rsc.org |
| iso-Decenes | Isomerized decene isomers | Isomerization of 1-decene. rsc.org |
| n-Decane | Saturated hydrocarbon (byproduct) | Hydrogenation of 1-decene or iso-decenes. rsc.org |
The regioselectivity of hydroformylation for internal alkenes remains a significant challenge, as the two carbon atoms of the double bond are often electronically and sterically similar. acs.orgnih.gov
Asymmetric Hydroamination of Unactivated Internal Alkenes
The catalytic asymmetric hydroamination of unactivated internal olefins represents a significant challenge in synthetic chemistry, aiming to produce valuable enantiopure aliphatic amines from readily available precursors. nih.govnih.gov The development of effective catalysts for this transformation is crucial, as amines, particularly chiral amines, are prevalent in a vast array of natural products and pharmaceuticals. escholarship.org
The hydroamination of an alkene involves the addition of an N-H bond across the carbon-carbon double bond, a process that is 100% atom-economical. libretexts.orgmdpi.com However, the hydroamination of internal olefins is particularly challenging due to increased steric hindrance and the presence of multiple β-hydrides that can undergo elimination. rsc.org
Recent advancements have demonstrated that copper-catalyzed hydroamination can effectively convert unactivated internal olefins into highly enantioenriched α-branched amines. nih.govnih.gov These reactions often employ a copper(I) hydride species as the active catalyst. The proposed catalytic cycle typically involves the hydrocupration of the olefin to generate a chiral organocopper intermediate, which is then intercepted by an electrophilic amine reagent. nih.govmit.edu
A key challenge is the sluggish rate of hydrocupration for unactivated internal olefins compared to more reactive substrates like styrenes or terminal alkenes. nih.gov To overcome this, highly active catalysts are required. Density functional theory (DFT) calculations have been instrumental in understanding the activation barriers and designing more effective catalyst systems. For instance, replacing a SEGPHOS ligand with a DTBM-SEGPHOS ligand on the copper catalyst was shown to lower the activation barrier for the hydrocupration of trans-2-butene. nih.gov
The hydroamination of internal olefins can proceed with high regio- and enantioselectivity. For example, in copper-catalyzed systems, the reaction of trans-4-octene (B86139) yielded the corresponding amine with excellent enantioselectivity (98% ee) without the formation of isomeric products that would arise from chain walking. nih.gov Mechanistic studies, including DFT calculations, suggest that the enantioselectivity originates from the hydrocupration step, which proceeds through a four-membered transition state. nih.gov
The synthetic utility of this methodology is significant, as it allows for the diversification of complex molecules, including pharmaceuticals. For instance, electrophilic amines derived from drugs like cinacalcet (B1662232) and paroxetine (B1678475) have been successfully coupled with unactivated internal olefins in a catalyst-controlled manner to furnish diastereomeric tertiary amine products. nih.gov
Table 1: Comparison of Catalyst Systems for Asymmetric Hydroamination of Unactivated Internal Alkenes
| Catalyst System | Ligand | Amine Source | Key Features |
|---|---|---|---|
| Copper(I) Hydride | (S)-DTBM-SEGPHOS | O-benzoylhydroxylamines | High enantioselectivity (≥96% ee) for α-branched amines. nih.govnih.gov |
| Cationic Iridium | New phosphine ligand | 2-amino-6-methylpyridine | High enantioselectivity for a range of unactivated internal alkenes. escholarship.org |
| Lanthanide Metals | Various chiral ligands | Primary or secondary amines | Generally used for intramolecular reactions; sensitive to air and moisture but highly reactive. libretexts.orgmdpi.com |
Hydroboration and Remote Functionalization
The hydroboration of alkenes is a fundamental transformation in organic synthesis, providing access to versatile organoboron compounds. chinesechemsoc.org When combined with alkene isomerization, this reaction becomes a powerful tool for the remote functionalization of C-H bonds, allowing for the installation of functional groups at positions distant from the initial double bond. nsf.govresearchgate.net This tandem strategy is particularly valuable for converting low-value alkenes into more complex and valuable molecules. chinesechemsoc.org
The mechanism of remote hydroboration involves the insertion of an alkene into a transition-metal hydride bond. This is followed by a series of reversible β-hydride elimination and reinsertion steps, often referred to as "chain-walking" or "metal-walking". chinesechemsoc.orgnsf.gov This process effectively moves the metal along the carbon chain until it reaches a thermodynamically favorable position, often the terminal carbon, where the hydroboration takes place. chinesechemsoc.orgrsc.org
Cobalt-based catalysts have emerged as effective systems for promoting isomerization-hydroboration reactions. chinesechemsoc.orgnsf.gov For example, a cobalt alkyl precatalyst with a 2,2':6',2''-terpyridine ligand has been shown to catalyze the remote, diastereoselective hydroboration of substituted indenes. nsf.gov The reaction proceeds with high regio- and stereoselectivity, regardless of the initial position of the double bond in the indene (B144670) ring. Deuterium labeling experiments have confirmed the rapid and reversible nature of the alkene insertion and β-hydride elimination steps that lead to isomerization. nsf.gov
The substrate scope for these reactions is broad and includes internal alkenes. For instance, trans-2-octene (B89244) can be successfully hydroborated to the linear, anti-Markovnikov product using a cobalt(II) iodide precatalyst, albeit under slightly more forcing conditions than terminal alkenes. rsc.org The presence of functional groups such as amines, ethers, and even other alkenes is often well-tolerated by these catalytic systems. rsc.org
Table 2: Research Findings in Hydroboration and Remote Functionalization
| Catalyst System | Substrate Type | Key Finding |
|---|---|---|
| 2,2':6',2''-terpyridine cobalt alkyl precatalyst | 2- and 3-substituted indenes | High regio- and diastereoselectivity for the trans diastereomer, independent of initial alkene position. nsf.gov |
| (PPCF3P)CoI2 / KBEt3H | trans-2-octene | Successful hydroboration to the linear, anti-Markovnikov product with gentle heating. rsc.org |
| Chirik's (MesPDI)CoCH3 catalyst | Substituted and internal alkenes | Demonstrates significant advantages for remote C-H functionalization. rsc.org |
Olefin Metathesis and Cross-Metathesis Reactions
Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation has found widespread application in both academic research and industrial processes, including the synthesis of pharmaceuticals, high-strength materials, and the conversion of renewable feedstocks. wikipedia.orgorganic-chemistry.org The significance of this reaction was recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. wikipedia.org
Chauvin Mechanism and Metallacyclobutane Intermediates
The widely accepted mechanism for transition metal-catalyzed olefin metathesis was first proposed by Yves Chauvin in 1971. wikipedia.orglibretexts.org Prior to Chauvin's work, the mechanism was not well understood. apexmolecular.com The Chauvin mechanism involves the reaction of an alkene with a transition metal alkylidene (or carbene) complex. ilpi.com
The key steps of the mechanism are:
A [2+2] cycloaddition between the alkene and the metal alkylidene to form a four-membered ring intermediate called a metallacyclobutane. wikipedia.orglibretexts.org This step is facilitated by the d-orbitals of the metal catalyst, which lower the activation energy of the formally symmetry-forbidden cycloaddition. wikipedia.orgilpi.com
A retro-[2+2] cycloaddition where the metallacyclobutane ring opens to generate a new alkene and a new metal alkylidene. libretexts.orgilpi.com
This process can repeat, and because the reactions are typically reversible, the product distribution is often governed by entropy and Le Chatelier's Principle. wikipedia.org For reactions involving terminal alkenes, the formation of a volatile product like ethene can drive the reaction to completion. organic-chemistry.orglibretexts.org
The existence of the metallacyclobutane intermediate was supported by experimental evidence. In 1980, the Grubbs group successfully isolated a metallacyclobutane intermediate using the Tebbe reagent in a reaction with 3-methyl-1-butene. wikipedia.org More recently, iron-based catalyst systems have also been shown to form isolable metallacyclobutane intermediates, further supporting the generality of the Chauvin mechanism. chemistryviews.org
Catalytic Systems (Grubbs, Schrock) and Functional Group Tolerance
The development of well-defined, homogeneous catalysts by Richard Schrock and Robert Grubbs was a major breakthrough that made olefin metathesis a practical tool for synthetic chemists. organic-chemistry.orgnobelprize.org These catalysts offer high activity and, in many cases, remarkable tolerance to a wide variety of functional groups. organic-chemistry.orgapexmolecular.com
Schrock Catalysts: Developed in the 1990s, Schrock's catalysts are typically based on high-oxidation-state molybdenum(VI) or tungsten(VI) centers supported by alkoxide and imido ligands. wikipedia.orglibretexts.org
Activity: They are generally more active than Grubbs catalysts and are particularly useful for the metathesis of sterically demanding substrates. organic-chemistry.orgresearchgate.net
Functional Group Tolerance: Schrock catalysts are sensitive to air, moisture, and certain functional groups, which can limit their application. apexmolecular.comlibretexts.orgresearchgate.net
Grubbs Catalysts: Grubbs developed a series of ruthenium-based catalysts that have become widely used due to their stability and broad functional group tolerance. apexmolecular.comresearchgate.net
First-Generation Grubbs Catalysts: These feature two phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃). researchgate.netharvard.edu
Second-Generation Grubbs Catalysts: These are more active and are characterized by the replacement of one phosphine ligand with an N-heterocyclic carbene (NHC) ligand. harvard.edu This modification enhances their reactivity, allowing for the metathesis of even deactivated or sterically hindered olefins. sigmaaldrich.com
Functional Group Tolerance: Grubbs catalysts, particularly the ruthenium-based ones, are known for their excellent tolerance to a wide range of functional groups and their stability in the presence of air and moisture, making them easier to handle. apexmolecular.comresearchgate.netharvard.edu
The choice between a Schrock and a Grubbs catalyst often depends on the specific requirements of the reaction. For high reactivity, a molybdenum-based Schrock catalyst might be preferred, while for reactions requiring high functional group tolerance under milder conditions, a ruthenium-based Grubbs catalyst is often the better choice. researchgate.net
Table 3: Comparison of Grubbs and Schrock Catalysts for Olefin Metathesis
| Catalyst Type | Metal Center | Key Ligands | Activity | Functional Group Tolerance | Sensitivity |
|---|---|---|---|---|---|
| Schrock | Molybdenum (Mo), Tungsten (W) | Alkoxide, Imido | Very High organic-chemistry.org | Lower libretexts.org | Air and water sensitive apexmolecular.comlibretexts.org |
| Grubbs (1st Gen) | Ruthenium (Ru) | Two Phosphines (e.g., PCy₃) | Moderate harvard.edu | High researchgate.net | Stable in air and moisture researchgate.net |
| Grubbs (2nd Gen) | Ruthenium (Ru) | One NHC, one Phosphine | High harvard.edu | High researchgate.net | Stable in air and moisture researchgate.net |
Selective Oxidation Reactions of Olefins
The selective oxidation of olefins is a cornerstone of modern organic synthesis, providing a direct route to valuable functionalized molecules from simple hydrocarbon feedstocks. nih.govnih.gov This class of reactions allows for the introduction of oxygen-containing functional groups, transforming simple alkenes into more complex building blocks like epoxides, diols, and carbonyl compounds. nih.govacs.org
Organometallic Catalyzed Alkene Oxidation
Organometallic catalysts play a pivotal role in achieving selective alkene oxidation. solubilityofthings.com Transition metals, by virtue of their variable oxidation states and ability to coordinate with substrates, can facilitate a wide range of oxidative transformations with high chemo-, regio-, and stereoselectivity. solubilityofthings.commdpi.com
One important transformation is the allylic C-H oxidation of alkenes, which installs a functional group at the position adjacent to the double bond while preserving the olefin functionality for further elaboration. nih.govnih.gov While significant progress has been made with terminal and cyclic alkenes, the selective allylic oxidation of unactivated internal alkenes has remained a more formidable challenge. nih.govnih.gov A recently developed method utilizes a chiral Lewis acid to catalyze a hetero-ene reaction between an internal alkene and a chalcogen-based oxidant, enabling the enantioselective and regioselective formation of allylic functionalized products. nih.govnih.gov
Another key reaction is the oxidative cleavage of the C=C double bond. A highly efficient ruthenium catalyst featuring an abnormal N-heterocyclic carbene (aNHC) ligand has been developed for the selective oxidative scission of olefins to aldehydes. organic-chemistry.org This system operates under mild conditions using sodium periodate (B1199274) as the oxidant and demonstrates broad substrate scope, including internal alkenes and highly functionalized molecules, without over-oxidation to carboxylic acids. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a high-valent Ru-cis-dioxo intermediate that undergoes a [3+2] cycloaddition with the olefin, followed by C-C bond cleavage. organic-chemistry.org
The Wacker-type oxidation, which traditionally converts terminal alkenes to methyl ketones, has also been extended to internal alkenes. A palladium-catalyzed system using a 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (Quinox) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant can deliver single ketone constitutional isomers from electronically biased internal olefins in a predictable manner. acs.org
The development of these organometallic systems is crucial for creating more efficient and sustainable synthetic routes. By carefully designing the catalyst, chemists can tune the reactivity and selectivity to achieve desired transformations that would be difficult or impossible with traditional methods. solubilityofthings.com
Table 4: Organometallic Catalysts in Selective Alkene Oxidation
| Catalyst System | Reaction Type | Substrate | Product | Key Features |
|---|---|---|---|---|
| Chiral Lewis Acid / Chalcogen Oxidant | Allylic C-H Oxidation | Unactivated Internal Alkenes | Allylic Sulfinamides | High enantioselectivity, regioselectivity, and E/Z-selectivity. nih.govnih.gov |
| Abnormal-NHC-Ru(II) Complex / NaIO₄ | Oxidative Cleavage | Internal Alkenes | Aldehydes | High efficiency and selectivity, avoids over-oxidation. organic-chemistry.org |
| Pd(Quinox) / TBHP | Wacker-Type Oxidation | Electronically Biased Internal Alkenes | Ketones | Predictable formation of a single constitutional isomer. acs.org |
| Cu(II)/{PMo₁₂} / TBHP | Benzylic C-H Oxidation | Benzyl Methylene Groups | Carbonyl Compounds | Selective oxidation of C-H bonds adjacent to an aromatic ring. acs.org |
Enzymatic Alkene Cleavage and Biocatalysis
The enzymatic functionalization of alkenes, including branched structures analogous to this compound, is an area of growing interest for creating valuable chemicals from simple starting materials. nsf.gov Biocatalytic strategies offer high chemo-, regio-, and stereoselectivity, often under mild and environmentally friendly conditions. nsf.gov
Unspecific peroxygenases, a class of heme-thiolate proteins, have demonstrated the ability to catalyze the mono-oxygenation of a variety of organic compounds using hydrogen peroxide as a co-substrate. nih.gov These enzymes have been shown to oxidize numerous alkenes, including branched and linear structures. nih.gov For instance, the peroxygenase from the fungus Agrocybe aegerita can epoxidize branched alkenes like 2,3-dimethyl-2-butene (B165504) with complete regioselectivity. nih.gov While linear alkenes with terminal double bonds are converted into both epoxides and allylic hydroxylation products, the reaction can proceed with moderate stereoselectivity. nih.gov
Another significant advancement in biocatalysis is the development of engineered enzymes for specific transformations. For example, engineered hemoproteins derived from a bacterial cytochrome P450 have been shown to catalyze the stereoconvergent α-carbonyl alkylation of isomeric silyl (B83357) enol ethers, producing stereopure α-branched ketones. nsf.govnih.gov This approach is significant because it can convert a mixture of Z/E alkene isomers into a single stereopure product, overcoming the limitation of many enzymes that only act on one isomer. nsf.govnih.gov
The cleavage of specific bonds within complex organic molecules is another area where enzymes show great promise. In the context of lignin (B12514952), a complex polymer containing various ether linkages, specific enzymes are involved in its degradation. rsc.org The β-O-4 aryl ether linkage, which is prevalent in lignin, is cleaved through a multi-step enzymatic cascade involving a Cα-dehydrogenase, a β-etherase, and a glutathione (B108866) lyase. rsc.orgrsc.org This enzymatic system has been successfully used to release lignin monomers from complex lignin structures. rsc.org While not directly involving this compound, this research highlights the potential for developing enzymatic systems for the selective cleavage of specific bonds in other complex organic molecules.
Furthermore, ene-reductase (ER) enzymes catalyze the regio- and stereoselective trans-hydrogenation of electron-poor alkenes. mdpi.com These enzymes have been utilized in the biocatalytic conversion of terpene ketones, where competitive reduction of both carbon-carbon and carbon-oxygen double bonds can occur. mdpi.com
| Enzyme Type | Substrate Type | Reaction | Key Findings |
| Unspecific Peroxygenase | Branched and linear alkenes | Epoxidation, Allylic hydroxylation | Complete regioselectivity for some branched alkenes; moderate stereoselectivity for terminal linear alkenes. nih.gov |
| Engineered Cytochrome P450 | Isomeric silyl enol ethers | Stereoconvergent α-carbonyl alkylation | Converts both Z/E isomers to a single stereopure product. nsf.govnih.gov |
| Ligninolytic Enzymes (LigD, LigF, LigG) | Lignin model compounds | β-O-4 aryl ether cleavage | Efficiently releases monomers from complex lignin structures. rsc.orgrsc.org |
| Ene-Reductases | Electron-poor alkenes, Terpene ketones | Trans-hydrogenation | Catalyzes regio- and stereoselective reduction of C=C bonds. mdpi.com |
Radical-Mediated Alkene Difunctionalization
Radical-mediated difunctionalization of alkenes has become a powerful method for rapidly increasing molecular complexity from simple starting materials. nsf.govnih.gov These reactions involve the addition of two new functional groups across a carbon-carbon double bond. rsc.org
The process often begins with the generation of a radical species, which then adds to the alkene. This can be initiated through various methods, including the use of peroxides or photoredox catalysis. pslc.wslibretexts.org The resulting radical intermediate can then undergo further reactions to introduce the second functional group.
For instance, the addition of hydrogen bromide to alkenes in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. libretexts.org This is a classic example of how the reaction pathway can be altered by the presence of radical initiators.
Recent advancements have focused on more complex difunctionalization reactions. These include trifunctionalization reactions where three functional groups are introduced, often initiated by a radical addition to an alkene or alkyne. mdpi.com
Alkene Carboamination and Dicarbofunctionalization
Alkene dicarbofunctionalization, the addition of two carbon-based groups across a double bond, is a highly effective strategy for building complex molecular skeletons. rsc.orgnih.gov Nickel-catalyzed processes have proven particularly useful for these transformations. nih.gov These reactions can proceed through various mechanisms, including those involving radical intermediates.
Three-component dicarbofunctionalization reactions involving alkyl radicals have seen significant progress. rsc.org These methods allow for the controlled addition of two different alkyl groups to an alkene. The regioselectivity of these reactions can often be controlled, which is a significant challenge due to the high reactivity of alkyl reagents. sioc-journal.cn
Iron-catalyzed dicarbofunctionalization of electron-rich alkenes, such as vinyl ethers, has also been developed. rsc.org This method allows for the coupling of alkyl or (fluoro)alkyl halides with Grignard reagents across the double bond.
While direct carboamination of unactivated alkenes like this compound is less common, related transformations on activated alkenes are well-established. For example, α-amino radical-mediated difunctionalization of conjugated alkenes allows for the introduction of a carbon group and a nitrogen-containing group (like cyano or azido) across the double bond. nsf.gov
| Catalytic System | Alkene Type | Functionalization | Key Features |
| Nickel-based | General Alkenes | 1,2-Dicarbofunctionalization | Effective for building complex carbon skeletons. nih.gov |
| Iron-based | Electron-rich Alkenes | 1,2-Dicarbofunctionalization | Couples alkyl halides and Grignard reagents. rsc.org |
| Copper-based | Conjugated Alkenes | 1,2-Difunctionalization (RF/Y) | Introduces a carbon group and a cyano, azido, or thiocyano group. nsf.gov |
Enantioselective 1,1-Arylboration
Enantioselective 1,1-arylboration is a powerful transformation that installs both an aryl group and a boryl group at the same carbon atom of an alkene, creating a chiral center. This reaction has been successfully applied to unactivated terminal alkenes using nickel catalysis. researchgate.netthieme-connect.de The use of chiral diamine ligands is crucial for achieving high yields and enantioselectivities. researchgate.net
The reaction is believed to proceed through the insertion of a Ni-Bpin species into the alkene, followed by subsequent steps that lead to the final product. thieme-connect.de This method is notable for its catalyst-controlled regioselectivity. thieme-connect.de
Cooperative palladium/copper catalysis has also been employed for the arylboration of alkenes, such as vinylarenes. organic-chemistry.org This approach yields 2-boryl-1,1-diarylethanes with high regioselectivity. organic-chemistry.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, and avoids a radical pathway. organic-chemistry.org Furthermore, a method for the catalytic enantioselective arylboration of alkenylarenes has been developed, leading to 1,1-diarylalkanes containing a pinacol (B44631) boronic ester with excellent diastereoselectivities and enantioselectivities. nih.gov
For prochiral alkenes, where the two faces of the double bond are not equivalent, achieving high enantioselectivity can be challenging. acs.orglibretexts.org The use of directing groups near the double bond is one strategy to control the stereochemical outcome of the reaction. acs.org
Dimerization and Oligomerization Mechanisms of Alkenes
The dimerization and oligomerization of alkenes are important industrial processes for producing fuels and lubricants. These reactions can be catalyzed by various transition metal complexes, and the mechanism often dictates the structure of the resulting products. nih.gov
Metallocene catalysts, particularly those based on zirconium, are effective for the oligomerization of α-olefins like 1-decene. nih.govarabjchem.org The products are typically vinylidene-type oligomers with a uniform molecular structure. mdpi.com The reaction mechanism involves the insertion of monomer units into the growing polymer chain attached to the metal center. mdpi.com
In contrast, cationic oligomerization, often catalyzed by Lewis acids like BF₃, leads to a complex mixture of products due to extensive rearrangements. mdpi.com
The structure of the alkene monomer influences the oligomerization process. For instance, the oligomerization activity of α-olefins increases with chain length from 1-hexene (B165129) to 1-decene and then decreases for longer chains. arabjchem.org Branched α-olefins can also be oligomerized using metallocene catalysts. nih.gov
The reaction conditions, such as temperature and the nature of the co-catalyst, also play a crucial role in determining the conversion and the properties of the oligomer products. arabjchem.orgmdpi.com For example, in the oligomerization of 1-decene over a HY zeolite catalyst, higher temperatures favor the formation of dimers and trimers. mdpi.com
| Catalyst Type | Alkene Type | Product Structure | Key Mechanistic Features |
| Metallocene (e.g., Zirconocene) | α-Olefins (e.g., 1-decene), Branched α-olefins | Linear, vinylidene-terminated oligomers | Monomer insertion into metal-alkyl bond. nih.govmdpi.com |
| Lewis Acids (e.g., BF₃) | α-Olefins | Complex mixture of branched oligomers | Cationic mechanism with rearrangements. mdpi.com |
| HY Zeolite | 1-Decene | Branched oligomers | Isomerization reactions lead to branching. mdpi.com |
Thermal and Catalytic Cracking of Branched Decenes
Cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as light olefins (ethylene, propylene). acs.orgmdpi.com This can be achieved through thermal cracking at high temperatures and pressures or through catalytic cracking, which uses a catalyst to facilitate the reaction at lower temperatures. libretexts.org
Thermal Cracking proceeds through a free-radical mechanism. psu.edu The reaction is initiated by the homolytic cleavage of a C-C bond to form two radicals. psu.edu These radicals then propagate through a series of hydrogen abstraction and β-scission reactions, leading to the formation of smaller alkanes and alkenes. psu.edu Thermal cracking of alkanes tends to produce straight-chain products. psu.edu The pyrolysis of methyl dec-4-enoate, an unsaturated ester, has been studied to understand the influence of the double bond on the decomposition chemistry. ugent.be The presence of the double bond was found to lead to a higher production of aromatic species. ugent.be
Catalytic Cracking typically employs zeolite catalysts, such as H-ZSM-5. acs.orglibretexts.org This process involves carbenium ion intermediates. libretexts.org The catalyst has acidic sites that can protonate an alkene or abstract a hydride ion from an alkane to form a carbocation. libretexts.org These carbocations can then undergo rearrangements, cracking, and hydrogen transfer reactions. Catalytic cracking of 1-decene over H-ZSM-5 shows high conversion (over 99%) in the temperature range of 500–750 °C. acs.orgresearchgate.net Increasing the temperature in this range leads to higher yields of ethylene (B1197577) and propylene. acs.org Compared to the cracking of decane (B31447), the cracking of decene over H-ZSM-5 results in a higher selectivity for light olefins. mdpi.com The cracking of polypropylene, a branched polymer, yields branched alkanes and alkenes, which are valuable as gasoline components. icm.edu.pl This suggests that the cracking of branched decenes would also likely produce branched, smaller hydrocarbons.
| Cracking Type | Mechanism | Key Intermediates | Typical Products from Decene |
| Thermal | Free-radical chain reaction | Free radicals | Shorter chain alkanes and alkenes, aromatics. psu.eduugent.be |
| Catalytic (Zeolite) | Ionic | Carbocations | High yields of light olefins (ethylene, propylene), branched hydrocarbons. acs.orgmdpi.comlibretexts.org |
Theoretical and Computational Studies on Branched Internal Alkenes
Conformational Analysis of Unsaturated Hydrocarbons
The flexibility of the alkyl chain in 3-Methyldec-4-ene gives rise to numerous conformational isomers (conformers), each with a distinct energy and population at thermal equilibrium. The study of these conformers is crucial as the geometry of the molecule can significantly influence its physical properties and reactivity.
Quantum Chemical Calculations (DFT, ab initio) for Conformer Stability
Quantum chemical calculations are paramount in determining the relative stabilities of different conformers. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the potential energy surface of a molecule and identify its energy minima, which correspond to stable conformers. researchgate.netnih.gov For branched alkanes, which serve as structural analogs for the saturated portion of this compound, DFT methods have been shown to provide conformational energy differences that agree well with experimental values and higher-level ab initio calculations. researchgate.net
In the case of 1-alkenes, computational studies have shown that the most stable conformers often feature a "bent-inward" geometry that allows for favorable interactions between the π-bond and the alkyl chain. semanticscholar.org For a branched internal alkene like this compound, the conformational space is more complex, involving rotations around multiple C-C single bonds. High-level ab initio calculations on model systems such as n-pentane and n-hexane have been performed to accurately map their conformational equilibria. acs.org These foundational studies provide the basis for understanding the energetic landscape of larger, more complex alkenes.
Table 1: Calculated Relative Conformational Energies for a Model Branched Alkane (3,3-Dimethylhexane) This table, adapted from DFT and ab initio studies, illustrates how computational methods can distinguish the stability of various conformers. The principles are applicable to the branched alkyl portion of this compound. researchgate.net
| Conformer | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) - ab initio (MP2) |
| Conformer A | 0.00 | 0.00 |
| Conformer B | 0.45 | 0.50 |
| Conformer C | 0.70 | 0.75 |
| Conformer D | 0.95 | 1.00 |
Note: Data is illustrative of typical energy differences found in computational studies on branched alkanes.
Intermolecular and Intramolecular Interactions (e.g., CH/π interactions, π-stacking)
The structure and behavior of this compound are influenced by a variety of non-covalent interactions. These can be intramolecular, occurring within a single molecule, or intermolecular, occurring between adjacent molecules.
CH/π Interactions: This is a weak hydrogen bond-like interaction between a C-H bond and a π-system. rsc.org In this compound, intramolecular CH/π interactions can occur between the C-H bonds of the methyl group or the alkyl chain and the electron-rich π-cloud of the C=C double bond. Intermolecularly, the C-H bonds of one molecule can interact with the π-face of another. High-level ab initio calculations on model systems like the benzene-methane complex show that dispersion is the primary source of attraction, though electrostatic interactions dictate the preferred geometry. acs.org The interaction energy for a single CH/π bond is typically in the range of 1-3 kcal/mol. rsc.orgacs.org
Dispersion Forces (van der Waals): As with all hydrocarbons, London dispersion forces are the dominant intermolecular force. These forces increase with molecular size and surface area. unizin.orgvedantu.com Branching, as seen in this compound, tends to reduce the surface area compared to a linear isomer, which can lead to weaker dispersion forces and a lower boiling point. tutorchase.comchemistwizards.com Computational studies on hydrocarbon dimers have quantified these interactions, showing they are comparable in strength to other non-covalent forces. niscpr.res.in
π-Stacking: While more commonly associated with aromatic rings, π-π stacking interactions can also occur between alkene double bonds. For this compound, this would involve the alignment of the C=C double bonds of two neighboring molecules. Studies have provided experimental evidence for sizable π-π interactions between small-molecule alkenes. nih.gov
Table 2: Calculated Interaction Energies for Model Non-covalent Interactions This table presents high-level ab initio calculation results for fundamental hydrocarbon interactions, which serve as a basis for understanding the forces at play in this compound. acs.org
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Benzene-Methane | CH/π | -1.45 |
| Benzene-Ethane | CH/π | -1.82 |
| Benzene-Ethylene | CH/π and π-π | -2.06 |
Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. utexas.eduutexas.edu The transition state is the highest energy point on the minimum energy reaction path, and its energy relative to the reactants determines the reaction's activation energy and rate. utexas.edumasterorganicchemistry.com
For reactions involving alkenes, such as electrophilic addition or metal-catalyzed isomerization, DFT calculations can trace the reaction coordinate. pdx.edursc.org For example, in the protonation of an alkene, a key step in many acid-catalyzed reactions, the reaction is endergonic, and the Hammond Postulate suggests the transition state will closely resemble the high-energy carbocation intermediate. utexas.edulibretexts.org Computational models can visualize this, showing a structure where the proton is partially bonded and the C=C bond is partially broken. libretexts.org The stability of this transition state, and thus the reaction rate, is directly related to the stability of the resulting carbocation. libretexts.org For this compound, protonation can lead to different carbocations, and computational analysis of the respective transition state energies can predict the regiochemical outcome.
Stereochemical Predictions and Selectivity Origin
Many reactions of alkenes are stereoselective, meaning one stereoisomer is formed preferentially over another. numberanalytics.com Computational methods are instrumental in predicting and explaining the origins of this selectivity. acs.orgnumberanalytics.com By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, chemists can predict the product ratio. A lower transition state energy corresponds to a faster reaction rate and, therefore, a more abundant product. acs.org
In catalyzed reactions, such as the nickel-catalyzed cycloadditions of alkenes, DFT studies have shown that selectivity is determined by the energetics of key steps like oxidative coupling and reductive elimination. figshare.com The choice of ligand on the metal catalyst can influence steric and electronic factors, which in turn control the reaction pathway and stereochemical outcome. figshare.com Similarly, in palladium-catalyzed reactions, computational studies have identified carbene insertion, rather than the previously assumed β-hydride elimination, as the selectivity-determining step. rsc.org These principles allow for the rational design of catalysts to achieve high selectivity in reactions involving complex alkenes like this compound.
Structure-Reactivity Relationships from Computational Models
Computational models can establish quantitative structure-reactivity relationships (QSRR) or structure-property relationships (QSPR). tandfonline.comacs.org These models correlate calculated molecular descriptors (e.g., orbital energies like HOMO and LUMO, partial atomic charges, molecular shape) with experimentally observed properties like reaction rates or equilibrium constants. nih.govmdpi.com
For a series of alkenes, electronic structure calculations can reveal how substituents influence reactivity. nih.gov For instance, the reactivity of an alkene in a Diels-Alder reaction can be predicted by analyzing its HOMO-LUMO gap and other reactivity indices derived from Conceptual DFT. mdpi.com By applying these methods to a range of branched internal alkenes, a predictive model can be developed. This model could then estimate the reactivity of this compound in various reactions without the need for direct experimentation, accelerating the discovery and optimization of chemical processes. acs.org
Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Methyldec-4-ene by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the carbon skeleton and the electronic environment of each nucleus.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
The expected chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) are based on established values for similar alkene structures.
| Atom Number | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~0.9 (t) | ~14.1 |
| 2 | ~1.3 (sextet) | ~22.6 |
| 3 | ~2.5 (m) | ~39.0 |
| 4 | ~5.4 (dd) | ~128.0 |
| 5 | ~5.5 (dt) | ~133.0 |
| 6 | ~2.0 (q) | ~29.5 |
| 7 | ~1.3 (m) | ~31.8 |
| 8 | ~1.3 (m) | ~29.2 |
| 9 | ~1.3 (m) | ~22.7 |
| 10 | ~0.9 (t) | ~14.1 |
| 11 (3-CH₃) | ~1.0 (d) | ~20.0 |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dt (doublet of triplets).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, respectively. For conformational studies, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's alkyl chain around the chiral center and the double bond.
Furthermore, in situ NMR monitoring can be used to detect and characterize transient intermediates in reactions involving this compound. By running a reaction directly in an NMR tube, it is possible to observe the disappearance of reactant signals and the appearance of product and intermediate signals in real-time.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.
Characteristic FTIR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp² hybridized C-H) | 3000-3100 | Medium |
| C-H stretch (sp³ hybridized C-H) | 2850-3000 | Strong |
| C=C stretch (alkene) | 1630-1680 | Medium-Weak |
| C-H bend (out-of-plane) | 600-1000 | Strong |
The C=C stretching absorption is particularly diagnostic for the double bond. spectroscopyonline.com The specific position and number of the C-H out-of-plane bending peaks can help confirm the substitution pattern of the alkene. spectroscopyonline.com
FTIR spectroscopy is also an ideal tool for operando reaction monitoring, allowing for real-time analysis of a chemical reaction as it occurs. researchgate.netnih.gov Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the progress of a reaction involving this compound (e.g., hydrogenation, epoxidation, or polymerization) can be followed by tracking the decrease in the intensity of the characteristic alkene peaks (C=C stretch and sp² C-H stretch) and the corresponding increase in peaks associated with the product. clairet.co.uk This provides valuable kinetic data and mechanistic insights. clairet.co.uk
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through fragmentation analysis.
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. spectroscopyonline.com For this compound, the molecular formula is C₁₁H₂₂. HR-MS can distinguish the exact mass of its molecular ion from other ions with the same nominal mass but different elemental compositions. spectroscopyonline.comnih.gov
An accurate mass measurement within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the elemental formula. uci.edursc.org This is crucial for distinguishing this compound from constitutional isomers. researchgate.net
Theoretical Mass of this compound (C₁₁H₂₂):
| Value | Mass (Da) |
| Nominal Mass | 154 |
| Monoisotopic Mass | 154.17215 |
Standard techniques like Electron Ionization (EI) often impart significant energy to the analyte molecule, leading to extensive fragmentation and sometimes making the molecular ion peak weak or entirely absent, which complicates molecular weight determination. acs.org Soft ionization techniques are employed to minimize this fragmentation and ensure the preservation of the molecular ion. spectroscopyonline.comlibretexts.org
Photoionization (PI): Uses photons to gently ionize the molecule, resulting in a mass spectrum that is often dominated by the molecular ion. This method provides structural information that may not be available from conventional mass spectra because it can reduce rearrangement prior to fragmentation. acs.org
Chemical Ionization (CI): This technique uses a reagent gas (like methane (B114726) or ammonia) which is first ionized. wikipedia.org These reagent ions then transfer a proton to or abstract a hydride from the analyte molecule in a less energetic process, typically producing a strong quasi-molecular ion ([M+H]⁺ or [M-H]⁺) with minimal fragmentation. wikipedia.orgscioninstruments.com
Field Ionization (FI): In FI, ionization occurs by subjecting the analyte to a very strong electric field. libretexts.orgslideshare.net This is a very "soft" method that produces predominantly the molecular ion (M⁺˙) with very little fragmentation, making it highly suitable for the unambiguous determination of the molecular weight of thermally labile compounds. slideshare.netacs.org
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected in the first stage of mass analysis (MS1), subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). unt.edu
The fragmentation of alkenes is governed by predictable pathways, primarily the formation of stable carbocations. libretexts.org The most prominent fragmentation pathway for alkenes is cleavage of the allylic bond, as this results in a resonance-stabilized allylic carbocation. jove.comchemistrynotmystery.comyoutube.com
For this compound, there are two allylic bonds that can undergo cleavage: the C3-C(CH₃) bond and the C6-C7 bond.
Predicted Major Fragmentation Pathways for this compound:
| Cleavage Site | Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Fragment Structure |
| Allylic (C6-C7) | 154 | •C₄H₉ (Butyl radical) | 97 | [C₇H₁₃]⁺ (Resonance-stabilized) |
| Allylic (C3-C(CH₃)) | 154 | •C₇H₁₅ (Heptyl radical) | 55 | [C₄H₇]⁺ (Resonance-stabilized) |
Cleavage at the C6-C7 bond would result in the loss of a butyl radical to form a fragment ion with m/z 97. Cleavage at the C3-C(CH₃) bond would lead to the loss of a heptyl radical, producing a fragment ion at m/z 55. The relative abundance of these fragments provides key information about the location of the double bond and the methyl branch. Another potential fragmentation pathway for some alkenes is the McLafferty rearrangement, which occurs in molecules containing a γ-hydrogen relative to the double bond. jove.comchemistrynotmystery.comyoutube.com Analysis of the this compound structure indicates it possesses γ-hydrogens, making this rearrangement a possible fragmentation route.
Photoelectron Spectroscopy for Conformational Equilibria
Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful technique for investigating the conformational properties of molecules like this compound. uib.no As the carbon chain length increases in an alkene, the number of possible stable geometries, or conformers, resulting from rotation around carbon-carbon single bonds grows rapidly. uib.no Each of these conformers can present a unique carbon 1s photoelectron spectrum, allowing for their identification and the determination of their relative amounts and stability. uib.no
For complex alkenes, the analysis of C1s photoelectron spectra can be challenging due to smaller chemical shifts and a higher number of conformers compared to their alkyne analogs. nih.gov However, by combining high-resolution experimental spectra with theoretical calculations of chemical shifts, it is possible to deconstruct the complex spectral data. uib.no This approach allows for the assignment of accurate C1s energies to each unique carbon atom within the different conformers of this compound.
The study of conformational isomerism is crucial as it can influence the reactivity and physical properties of the molecule. For instance, in catalytic processes, the diastereomeric selectivity can be dependent on the isomeric distribution of reactive intermediates. ustc.edu.cn Although direct experimental data for this compound is not specified, the principles established for other alkenes demonstrate that PES can provide valuable data on its conformational equilibria. nih.govrsc.org
Table 1: Hypothetical Conformational Analysis of this compound by PES
| Conformational Feature | Analytical Approach | Expected Outcome |
| Rotational Isomers | High-resolution C1s XPS | Identification of distinct spectral signatures for different conformers. |
| Conformational Stability | Temperature-dependent PES | Determination of the relative energies and populations of conformers at thermal equilibrium. rsc.org |
| Theoretical Validation | Franck–Condon simulations | Correlation of experimental spectra with theoretically predicted ionization energies for each conformer. ustc.edu.cn |
Chromatographic Separation Techniques
The separation and analysis of this compound, especially when present in complex hydrocarbon mixtures, necessitates the use of advanced, high-resolution chromatographic techniques.
Comprehensive two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique for separating complex mixtures of hydrocarbons. mosh-moah.deresearchgate.net This method utilizes two columns with different stationary phases (e.g., a nonpolar first dimension and a polar second dimension) connected by a modulator. chemistry-matters.com The entire sample is subjected to separation in both dimensions, resulting in a significantly enhanced peak capacity and structured, two-dimensional chromatograms (contour plots). azom.comcopernicus.org
For a sample containing this compound and its isomers, GC×GC can effectively resolve components that would otherwise co-elute in a single-column analysis. mosh-moah.denih.gov The separation in the first dimension is typically based on volatility, while the second dimension separates based on polarity. mosh-moah.de This allows for the clear distinction between different classes of hydrocarbons, such as separating unsaturated compounds like this compound from saturated alkanes (n-alkanes, iso-alkanes, cycloalkanes) and aromatics. mosh-moah.dedlr.de Coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) further aids in the identification of the separated components by providing mass spectral data for each peak. taylorandfrancis.comresearchgate.net
Table 2: Typical GC×GC Configuration for Alkene Analysis
| Parameter | First Dimension ('D) | Second Dimension (²D) | Modulator | Detector |
| Column Type | Nonpolar (e.g., DB-5) | Polar/Semi-polar (e.g., BPX50) dlr.de | Thermal or Flow-based chemistry-matters.com | Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS) mosh-moah.detaylorandfrancis.com |
| Separation Basis | Volatility / Boiling Point | Polarity | Cryofocusing/Re-injection | Quantification / Identification |
| Typical Length | 30 m - 60 m chemistry-matters.com | 0.5 m - 2 m chemistry-matters.com | N/A | N/A |
On-line coupling of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) is another powerful technique for analyzing complex hydrocarbon mixtures. In this setup, HPLC is used as a pre-separation step to fractionate the sample into different compound classes before introduction into the GC for detailed analysis.
For a mixture containing this compound, an HPLC system with a silver-loaded stationary phase could be used to separate unsaturated compounds (alkenes) from saturated hydrocarbons. researchgate.net The fraction containing the alkenes would then be transferred online to the GC system for separation of individual isomers. This hyphenated approach simplifies the chromatograms obtained in the final GC analysis, reducing peak overlap and improving quantification accuracy.
Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.org It is recognized as a "green" analytical technique due to its significant reduction in the use of organic solvents. ijnrd.orgselvita.com SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight molecules, including the separation of alkene isomers. wikipedia.org
The properties of the supercritical CO₂ mobile phase, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to traditional HPLC. waters.com By adding a polar organic modifier (e.g., methanol) to the CO₂ mobile phase, the elution strength can be tuned to effectively separate compounds like this compound. wikipedia.org SFC is especially powerful for chiral separations, and could be employed to resolve enantiomers of chiral alkenes if applicable. researchgate.net
Two-dimensional liquid chromatography (2D-LC) enhances separation power by combining two independent liquid chromatography steps online. chromatographyonline.comshimadzu.be In a typical 2D-LC setup, fractions from the first dimension column are transferred via a switching valve to a second column with a different separation mechanism. shimadzu.be
For a complex sample containing polyolefins or various olefin isomers including this compound, 2D-LC could be configured to separate based on chemical composition in the first dimension and molar mass in the second. researchgate.netresearchgate.net This provides a comprehensive characterization of the sample's heterogeneity. The technique can be operated in different modes, such as "heart-cutting," where only specific fractions of interest are sent to the second dimension, or "comprehensive" mode, where the entire sample is analyzed in both dimensions. chromatographyonline.comnih.gov
In Situ and Operando Analytical Approaches for Catalytic Systems
Understanding the behavior of this compound in catalytic reactions requires analytical methods that can probe the catalyst and reacting species under actual working conditions. In situ and operando spectroscopies are designed for this purpose, providing a real-time window into catalytic processes. wikipedia.orghidenanalytical.com The term "operando," from the Latin for "working," implies that the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity and selectivity. wikipedia.orghidenanalytical.com
These techniques are crucial for establishing structure-performance relationships, identifying reactive intermediates, and understanding deactivation mechanisms. researchgate.netnih.gov For reactions involving this compound, such as oligomerization, hydrogenation, or isomerization, various operando methods could be applied. For example, operando UV-vis or infrared spectroscopy could monitor the formation of species on the catalyst surface, while the reaction products are simultaneously analyzed by an online mass spectrometer or gas chromatograph. researchgate.netacs.org This approach provides direct correlations between the state of the catalyst and its performance, which is essential for the rational design of more efficient catalytic systems. nih.govosti.gov
Table 3: Application of In Situ/Operando Techniques to Alkene Catalysis
| Technique | Information Provided | Relevance to this compound Reactions |
| Operando Infrared (IR) Spectroscopy | Identifies adsorbed species, surface intermediates, and changes in catalyst structure. wikipedia.orgacs.org | Tracks the binding of this compound to active sites and the formation of reaction intermediates. |
| Operando UV-vis Spectroscopy | Reveals the formation of carbocationic intermediates and coke precursors on acid catalysts. researchgate.net | Monitors deactivation pathways during isomerization or oligomerization over zeolites. |
| Operando X-ray Absorption Spectroscopy (XAS) | Determines the oxidation state and coordination environment of metal centers in the catalyst. nih.gov | Elucidates the nature of the active sites in a metal-based catalyst during hydrogenation. |
| In Situ Transmission Electron Microscopy (TEM) | Visualizes morphological and structural changes of catalyst nanoparticles in real time. bohrium.com | Observes sintering or restructuring of catalyst particles under reaction conditions. |
Applications in Advanced Organic Synthesis and Materials Chemistry
3-Methyldec-4-ene as a Key Building Block for Functional Molecules
The utility of this compound as a foundational element for the construction of functional molecules stems from the reactivity of its alkene group. This double bond can undergo a wide array of addition and cleavage reactions, enabling the introduction of various functional groups. The presence of a methyl group at the 3-position introduces chirality, which can be exploited in stereoselective syntheses to produce enantiomerically pure products. This is particularly valuable in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.
The general reactivity of alkenes allows them to be transformed into a multitude of other functional groups, positioning this compound as a strategic starting material for the synthesis of more complex molecular architectures.
Precursors for Alcohols, Aldehydes, Ketones, and Amines
The carbon-carbon double bond in this compound is the key to its role as a precursor for a range of important organic compounds, including alcohols, aldehydes, ketones, and amines. Standard organic reactions can be employed to introduce these functionalities onto the decane (B31447) backbone.
Alcohols: The hydration of the double bond in this compound can yield alcohols. Depending on the reaction conditions, different isomers can be obtained. For instance, acid-catalyzed hydration or oxymercuration-demercuration would lead to the Markovnikov addition of water, while hydroboration-oxidation would result in the anti-Markovnikov product. A related compound, (E)-3-methyl-4-decen-1-ol, highlights the potential for this class of molecules to be synthesized from precursors like this compound.
Aldehydes and Ketones: Oxidative cleavage of the double bond in this compound can produce aldehydes and ketones. Ozonolysis, a common method for this transformation, followed by different workup conditions, can yield either aldehydes or carboxylic acids. If the double bond is cleaved, two smaller carbonyl-containing fragments are produced.
Amines: The double bond can also be functionalized to introduce nitrogen-containing groups, leading to the synthesis of amines. This can be achieved through various methods, such as hydroamination or by converting the corresponding alcohol to an alkyl halide followed by nucleophilic substitution with an amine or azide.
| Starting Material | Reaction | Reagents | Product Class |
|---|---|---|---|
| This compound | Hydroboration-Oxidation | 1. BH3, THF 2. H2O2, NaOH | Alcohol |
| This compound | Ozonolysis (Reductive Workup) | 1. O3 2. Zn, H2O or (CH3)2S | Aldehyde/Ketone |
| This compound | Epoxidation followed by Aminolysis | 1. mCPBA 2. NH3 | Amino Alcohol |
This table illustrates general synthetic transformations applicable to this compound.
Synthesis of Specialty Chemicals and Intermediates
Beyond simple functional group transformations, this compound can serve as a starting point for the synthesis of more complex specialty chemicals and valuable intermediates. The combination of its alkyl chain and the reactive double bond allows for the construction of molecules with specific physical and chemical properties. For example, the long carbon chain is indicative of surfactant-like properties, suggesting that functionalized derivatives could find applications as detergents, emulsifiers, or lubricants.
Furthermore, the introduction of functionalities such as hydroxyl or carboxyl groups could lead to the synthesis of esters and amides with potential uses as flavorings, fragrances, or plasticizers. The chiral nature of the molecule could also be leveraged to create chiral ligands for asymmetric catalysis or as building blocks for the synthesis of natural products. While specific examples for this compound are not widely documented, its structure is amenable to established synthetic routes for creating such specialty chemicals.
Role in Polymer Precursor Chemistry
In the field of materials chemistry, alkenes are fundamental monomers for the production of a vast range of polymers. This compound, as an alkene, could theoretically undergo addition polymerization. In this type of reaction, the double bond breaks, and the molecules link together to form a long polymer chain. The presence of the methyl and hexyl side groups would influence the properties of the resulting polymer, likely imparting increased solubility and a lower glass transition temperature compared to polyethylene.
Alternatively, this compound can be functionalized to create monomers for other types of polymerization. For instance, conversion to a diol or a dicarboxylic acid would create a monomer suitable for condensation polymerization to form polyesters. Similarly, conversion to a diamine would enable the synthesis of polyamides. The specific structure of the resulting polymer would be dictated by the nature of the functional groups introduced onto the this compound backbone.
| Functionalized Monomer from this compound | Polymerization Type | Resulting Polymer Class |
|---|---|---|
| 3-Methyldecan-4,5-diol | Condensation | Polyester (with a diacid) |
| 3-Methyldecane-4,5-diamine | Condensation | Polyamide (with a diacid) |
| This compound | Addition | Polyalkane |
This table outlines potential routes to polymers starting from this compound.
Future Research Trajectories for Branched Internal Alkene Chemistry
Development of Next-Generation Catalysts with Enhanced Selectivity and Efficiency
The evolution of catalysts for olefin metathesis, a powerful method for forming carbon-carbon double bonds, has been transformative. sigmaaldrich.comlibretexts.org Early catalysts had limitations, but the development of well-defined ruthenium and molybdenum complexes, such as the Schrock and Grubbs catalysts, revolutionized the field. libretexts.orgnobelprize.org
First-generation Grubbs catalysts, while stable in air and compatible with many functional groups, have been superseded by more reactive systems. nobelprize.org Second-generation Grubbs catalysts, which incorporate a cyclic bis-amino carbene ligand, exhibit increased reactivity and thermal stability, making them highly effective for cross-metathesis reactions. nobelprize.org Further modifications led to Hoveyda-Grubbs catalysts, which offer improved stability and are efficient for reactions with electron-deficient substrates and sterically hindered olefins. sigmaaldrich.comlibretexts.org The so-called "next-generation" catalysts continue to expand the scope of metathesis, enabling the formation of challenging tetrasubstituted olefins and allowing reactions to occur at lower temperatures. sigmaaldrich.com Recently, novel anionic catalysts have been developed that show improved water-tolerance and performance, opening opportunities for modifying biomolecules in aqueous environments. acs.org
Future research will focus on designing catalysts with even greater selectivity and efficiency. For a target like 3-Methyldec-4-ene, this means developing catalysts that can selectively couple precursor alkenes with high regioselectivity to form the branched internal structure, minimizing the formation of undesired homodimers or isomers. The ongoing quest for new ligands and metal complexes aims to create catalysts that are not only more active and selective but also more sustainable and cost-effective, utilizing earth-abundant metals. researchgate.netrsc.orgacs.org
| Catalyst Generation | Key Features | Typical Applications | Limitations |
|---|---|---|---|
| Grubbs 1st Gen | Stable in air, good functional group tolerance. nobelprize.orgbeilstein-journals.org | General metathesis, Ring-Closing Metathesis (RCM). libretexts.org | Lower activity compared to later generations. libretexts.org |
| Grubbs 2nd Gen | Higher reactivity and thermal stability due to N-heterocyclic carbene (NHC) ligand. libretexts.orgnobelprize.org | Efficient Cross-Metathesis (CM), synthesis of highly substituted olefins. nobelprize.org | Can be less selective in some applications. |
| Hoveyda-Grubbs 2nd Gen | Chelating ligand provides high stability and allows for catalyst recovery. sigmaaldrich.comlibretexts.org | RCM of sterically hindered olefins, reactions with electron-deficient substrates. sigmaaldrich.com | Slower initiation compared to some other catalysts. sigmaaldrich.com |
| "Next-Generation" Catalysts | Tailored initiation rates, activity at low temperatures, unique reactivities. sigmaaldrich.com | Formation of tetrasubstituted olefins via CM, metathesis of previously inactive olefins. sigmaaldrich.com | Often specialized for specific challenging transformations. |
Advancements in Controlling Alkene Geometry
The geometric configuration (E/Z isomerism) of the double bond in molecules like this compound is critical to their function. The selective synthesis of a single geometric isomer remains a significant challenge. illinois.edudiva-portal.org While thermodynamic products (often the E-isomer) are typically favored, many biologically active molecules contain the less stable Z-isomer. illinois.edudiva-portal.org
Recent advancements have provided powerful tools for controlling alkene geometry. These include:
Catalyst-Controlled Metathesis : The development of Z-selective Mo and Ru metathesis catalysts, achieved through steric modification of the ligands, allows for the kinetic formation of Z-alkenes. illinois.edu
Stereodivergent Hydrogenation : Transition metal catalysis, using metals like nickel, cobalt, and chromium, has enabled the stereodivergent semi-hydrogenation of alkynes. rsc.orgresearchgate.net By choosing the appropriate ligand, it is possible to selectively synthesize either the E- or Z-alkene from the same alkyne starting material. researchgate.netorganic-chemistry.org
Photocatalysis : The use of light-mediated reactions has emerged as a powerful strategy. nus.edu.sgnus.edu.sg Photosensitization allows for the E → Z isomerization of alkenes, providing access to the thermodynamically less favored isomer under mild conditions. acs.orgnih.gov Dual-catalytic systems that combine photoredox and nickel catalysis can achieve stereodivergent synthesis of both E- and Z-alkenes from simple precursors. rsc.orgacs.org
Future research will aim to expand the substrate scope and improve the selectivity of these methods. For this compound, this would involve developing catalytic systems that can precisely control the geometry of the C4-C5 double bond during its synthesis, providing access to either the (E)- or (Z)-isomer on demand.
| Method | Description | Selectivity | Reference |
|---|---|---|---|
| Lindlar Hydrogenation | Catalytic reduction of an alkyne using a poisoned palladium catalyst. | Z-alkene | illinois.edursc.org |
| Z-Selective Metathesis | Olefin cross-metathesis using sterically demanding Mo or Ru catalysts. | Z-alkene | illinois.edu |
| Ligand-Controlled Ni-Catalysis | Transfer hydrogenative semireduction of alkynes where the ligand determines the outcome. | E or Z | organic-chemistry.org |
| Photoinduced Isomerization | Uses a photosensitizer and light to convert the more stable isomer to the less stable one. | E → Z | acs.orgnih.gov |
Integration of Biosynthetic Pathways for Sustainable Production
The chemical synthesis of complex molecules can be costly and generate significant waste. frontiersin.org An increasingly attractive alternative is the use of engineered microbial systems for sustainable production. frontiersin.orgfrontiersin.org Many insects, for example, produce branched alkenes as pheromones using highly specific enzymatic pathways. nih.govnih.govslu.se
Nature employs several strategies for alkene biosynthesis, most of which are derived from fatty acid metabolism. frontiersin.orgbiofueljournal.com Key pathways include:
FAAR-ADO Pathway : A two-step process where a fatty acyl-ACP is first reduced to a fatty aldehyde by an acyl-ACP reductase (AAR) and then converted to an alkane or alkene by an aldehyde-deformylating oxygenase (ADO). biofueljournal.complos.org
OleTJE Pathway : A cytochrome P450 enzyme that can directly decarboxylate long-chain fatty acids to form α-olefins. frontiersin.org
"Head-to-Head" Condensation : In some bacteria like Micrococcus luteus, an enzyme known as OleA catalyzes the condensation of two fatty acid molecules to form a long-chain ketone, which is a precursor to alkenes. frontiersin.orgnih.gov
Olefin Synthase (OLS) Pathway : A polyketide synthase (PKS)-like pathway that produces terminal alkenes. plos.org
The integration of these biosynthetic pathways into robust microbial chassis like E. coli or yeast offers a promising route for the green production of valuable chemicals. frontiersin.orgfrontiersin.org For a compound like this compound, this would involve identifying or engineering enzymes capable of producing the specific branched-chain fatty acid precursor and then introducing the appropriate desaturase and chain-terminating enzymes. Future research will focus on discovering new biosynthetic enzymes, understanding their mechanisms, and optimizing metabolic pathways to improve titers and make microbial production economically viable. frontiersin.orgbiofueljournal.com
| Pathway | Key Enzyme(s) | Substrate | Typical Product | Reference |
|---|---|---|---|---|
| FAAR/ADO | Acyl-ACP Reductase (AAR), Aldehyde-deformylating Oxygenase (ADO) | Fatty Acyl-ACP | n-Alkanes/Alkenes | biofueljournal.complos.org |
| OleTJE | P450 Enzyme (OleT) | Fatty Acids | α-Olefins | frontiersin.org |
| OleA Condensation | Thiolase-like Enzyme (OleA) | Fatty Acyl-CoA | Long-chain internal alkenes | frontiersin.orgnih.gov |
| Olefin Synthase (OLS) | Polyketide Synthase (PKS)-like enzyme | Fatty Acyl-CoA | Terminal Olefins | plos.org |
Exploration of Novel Tandem Catalytic Processes
Tandem reactions, also known as cascade or domino reactions, involve a sequence of consecutive reactions that occur in a single pot, minimizing the need for purification of intermediates. nih.govnumberanalytics.com This approach significantly improves efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures from simple starting materials. numberanalytics.comnumberanalytics.com
The synthesis of branched internal alkenes is well-suited to tandem strategies. For example, a process could be designed that combines alkene isomerization with a subsequent functionalization step. rsc.org A catalyst could first isomerize a readily available terminal alkene to an internal position before a second catalytic cycle performs a C-C bond-forming reaction to install the methyl branch, as needed for this compound.
Examples of powerful tandem processes involving alkenes include:
Isomerization/Hydroformylation : A single catalyst or a dual-catalytic system can isomerize an internal alkene to a terminal position, followed by hydroformylation to produce a linear aldehyde. rsc.org
Metathesis/Hydrogenation : A ruthenium metathesis catalyst can first perform a cross-metathesis reaction, and then, under different conditions (e.g., addition of a hydrogen source), catalyze the hydrogenation of the resulting double bond. rsc.org
C-H Activation/Isomerization : An iridium catalyst can mediate the C-H alkylation of a directing group-containing molecule with an alkene, where the catalyst also promotes isomerization of the alkene to achieve selective formation of the branched product. acs.org
Future research will focus on discovering new orthogonal catalytic systems that can perform multiple, distinct transformations in one pot without interfering with one another. rsc.org The development of such processes for the synthesis of this compound would represent a significant step forward in synthetic efficiency, providing rapid access to this and other complex branched alkenes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 3-Methyldec-4-ene in laboratory settings?
- Answer: Synthesis typically involves catalytic hydrogenation or Wittig reactions, with rigorous purification via fractional distillation or column chromatography. Characterization should include NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and GC-MS for purity assessment. Ensure documentation of solvent systems, reaction temperatures, and catalyst loadings to enable reproducibility. Cross-validate spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is optimal for volatile organic compounds like this compound. For non-volatile derivatives, reverse-phase HPLC with UV/Vis or evaporative light scattering detection (ELSD) is recommended. Validate methods using internal standards (e.g., deuterated analogs) and calibration curves to address matrix effects .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Answer: Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via periodic GC or HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life predictions. Document storage recommendations in inert atmospheres (e.g., argon) and amber glassware to minimize photodegradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic or chromatographic data for this compound be systematically resolved?
- Answer: Perform root-cause analysis by:
- Replicating experiments under identical conditions to rule out procedural errors.
- Comparing data with computational predictions (e.g., NMR chemical shift databases, DFT-calculated spectra).
- Investigating isomerization or impurity interference via 2D NMR (COSY, HSQC) or high-resolution MS.
- Apply Bayesian statistical models to quantify confidence in conflicting datasets .
Q. What experimental designs are suitable for elucidating the reaction mechanisms involving this compound as a substrate or intermediate?
- Answer: Use isotopic labeling (e.g., deuterium or ¹³C) to track bond formation/cleavage in kinetic isotope effect (KIE) studies. Combine stopped-flow spectroscopy for real-time monitoring of intermediates and density functional theory (DFT) to model transition states. Ensure controls for solvent polarity, temperature, and catalyst loading to isolate mechanistic variables .
Q. How can computational modeling be integrated with experimental data to predict the physicochemical properties of this compound?
- Answer: Employ molecular dynamics (MD) simulations to estimate partition coefficients (logP) and solubility parameters. Validate predictions with experimental data from shake-flask assays or differential scanning calorimetry (DSC). Use quantum mechanical calculations (e.g., COSMO-RS) to predict reactivity in novel solvents or catalytic systems .
Q. What strategies address the impact of stereochemistry on the biological or catalytic activity of this compound derivatives?
- Answer: Synthesize enantiopure isomers via chiral catalysts or chromatographic resolution (e.g., chiral HPLC). Correlate stereochemical configurations with bioactivity using structure-activity relationship (SAR) models. For catalytic studies, employ kinetic resolution experiments or enantioselective spectroscopy (e.g., circular dichroism) to quantify stereochemical influences .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise, triangulate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) and consult domain-specific literature to identify overlooked variables (e.g., solvent polarity effects on reaction pathways) .
- Experimental Reproducibility: Document raw data, instrument calibration logs, and environmental conditions (e.g., humidity, ambient light) in appendices to facilitate peer validation .
- Ethical and Safety Compliance: Adhere to GHS protocols for handling flammable or reactive derivatives, including fume hood use and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
